molecular formula C17H19N3O4S B3442118 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine

1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3442118
M. Wt: 361.4 g/mol
InChI Key: WCINJEJRWDCPBM-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous feature in a multitude of approved drugs and clinical candidates. Its prevalence stems from a combination of favorable physicochemical and biological properties.

Historically, the piperazine moiety has been a cornerstone in the development of various classes of therapeutic agents. Its journey in medicinal chemistry began with the discovery of its anthelmintic properties. Over the decades, its applications have expanded dramatically, and it is now recognized as a "privileged scaffold". This status is attributed to its presence in numerous drugs with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and antipsychotic agents. nih.gov The ability of the piperazine ring to be readily functionalized at its two nitrogen atoms allows for the creation of large and diverse chemical libraries for screening against various biological targets.

The piperazine core plays a crucial role in fine-tuning the pharmacological profile of a drug molecule. Its basic nature allows for the formation of salts, which can improve solubility and oral bioavailability. The conformational flexibility of the piperazine ring enables it to adopt various shapes to fit into the binding pockets of different enzymes and receptors. Furthermore, the two nitrogen atoms can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target. By modifying the substituents on the piperazine nitrogens, medicinal chemists can modulate a compound's lipophilicity, metabolic stability, and target selectivity.

The Aryl Sulfonyl Moiety in Bioactive Compounds

The aryl sulfonyl group is another critical component of 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine, contributing significantly to its chemical properties and biological activity.

Sulfonamides, compounds containing the -SO2N< group, represent a cornerstone of modern medicine, most famously exemplified by the sulfa antibiotics. Beyond their antimicrobial effects, sulfonamide derivatives have found applications as diuretics, hypoglycemic agents, and anticancer drugs. The sulfonyl group can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with biological macromolecules. The development of novel synthetic routes to incorporate sulfones and sulfonamides into organic molecules remains an active area of research.

The nitro group (-NO2) is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule. In medicinal chemistry, the nitro group has been incorporated into various drug candidates for its ability to enhance biological activity. It is a versatile functional group that can be a pharmacophore itself or can modulate the pharmacokinetic properties of a compound. nih.gov However, the presence of a nitro group can sometimes be associated with toxicity, making its use in drug design a careful consideration of the risk-benefit profile.

Overview of Research Trajectories for this compound and Analogs

Research into this compound and its analogs has explored a range of therapeutic areas, leveraging the unique combination of its structural motifs. The flexibility of the piperazine core, coupled with the electronic and steric properties of the benzyl (B1604629) and nitrophenylsulfonyl groups, allows for the design of molecules with tailored biological activities.

A study by Nag and colleagues in 2021 focused on the synthesis and evaluation of a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids as potential antituberculosis agents. One of the synthesized compounds, 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine, a close analog of the titular compound, demonstrated notable activity against Mycobacterium tuberculosis. nih.gov This research highlights the potential of the 4-nitrophenylsulfonylpiperazine core in the development of new anti-infective agents.

Furthermore, derivatives of benzylpiperazine have shown promise in other therapeutic areas. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with one compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, emerging as a highly potent inhibitor. nih.gov In another study, a piperazine-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl) -1H-indole-2-carboxamide, was found to induce apoptosis in benign prostatic hyperplasia, suggesting a potential therapeutic application in this condition. frontiersin.orgnih.gov

The synthesis of various substituted piperazine derivatives, including those with benzyl and nitrophenyl moieties, continues to be an active area of research, with studies exploring their potential as antimicrobial and antifungal agents. researchgate.net The crystal structures of related compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, have also been investigated to understand their molecular conformations and intermolecular interactions. nih.gov

The following table summarizes the biological activities of some analogs of this compound:

CompoundBiological ActivityReference
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazineAntituberculosis nih.gov
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase inhibitor nih.gov
1-Benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl) -1H-indole-2-carboxamideInduces apoptosis in benign prostatic hyperplasia frontiersin.orgnih.gov
Substituted 4-benzyl-piperazinyl-s-triazine derivativesAntibacterial researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-20(22)16-6-8-17(9-7-16)25(23,24)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCINJEJRWDCPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine

General Synthetic Routes for N-Substituted Piperazines

The formation of N-substituted piperazines is a cornerstone of heterocyclic chemistry, with several robust methods available. A common and direct approach is the N-alkylation of piperazine (B1678402). For the synthesis of the 1-benzylpiperazine (B3395278) precursor, this typically involves the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.org To favor mono-alkylation and minimize the formation of the 1,4-dibenzylpiperazine (B181160) byproduct, an excess of piperazine is often employed. The reaction is typically carried out in a suitable solvent such as ethanol, and the product can be isolated and purified as the free base or a salt. orgsyn.org

Alternatively, reductive amination provides another versatile route. This method would involve the reaction of piperazine with benzaldehyde (B42025) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This approach is often characterized by mild reaction conditions and high yields.

For more complex scenarios, particularly in the context of library synthesis, polymer-supported syntheses of piperazine derivatives have been developed, allowing for high-throughput generation of analogs. nih.gov

Table 1: Comparison of General Synthetic Routes to N-Substituted Piperazines

Method Reactants Typical Conditions Advantages Disadvantages
N-AlkylationPiperazine, Benzyl HalideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Direct, well-establishedPotential for di-alkylation
Reductive AminationPiperazine, BenzaldehydeReducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane)Mild conditions, high yieldsRequires a carbonyl compound

Specific Approaches to Sulfonyl-Piperazine Linkages

The formation of the sulfonyl-piperazine bond is most commonly achieved through the reaction of a piperazine with a sulfonyl chloride. In the context of synthesizing the target molecule, this would involve the reaction of 1-benzylpiperazine with 4-nitrobenzenesulfonyl chloride. This sulfonylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is often a non-protic one, like dichloromethane (B109758) or tetrahydrofuran.

The reactivity of the sulfonyl chloride is a key factor in this transformation. The presence of the electron-withdrawing nitro group on the phenyl ring of 4-nitrobenzenesulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by the secondary amine of the piperazine.

Introduction of the Nitrobenzyl Moiety

The synthetic strategy for this compound can be conceptualized in two primary ways, differing in the order of bond formation:

Route A: Benzylation followed by Sulfonylation

In this approach, piperazine is first mono-benzylated to form 1-benzylpiperazine. orgsyn.org This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to yield the final product. This is often the preferred route as the initial benzylation can be controlled to favor the mono-substituted product, and the subsequent sulfonylation occurs at the remaining secondary amine.

Route B: Sulfonylation followed by Benzylation

Alternatively, piperazine can first be reacted with 4-nitrobenzenesulfonyl chloride to form 1-[(4-nitrophenyl)sulfonyl]piperazine. This intermediate would then be subjected to benzylation with benzyl chloride. A potential challenge with this route is the possibility of the sulfonamide nitrogen also undergoing alkylation, although this is generally less favorable under standard conditions.

Derivatization and Structural Modification of the this compound Core

The this compound scaffold presents multiple sites for structural modification, allowing for the generation of a library of related compounds. These modifications can be broadly categorized into alterations at the benzyl position and substitutions on the nitrophenyl sulfonyl moiety.

Modifications at the Benzyl Position

The benzyl group offers several opportunities for derivatization.

Substitution on the Phenyl Ring: The phenyl ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions. For instance, nitration, halogenation, or Friedel-Crafts alkylation or acylation could introduce a variety of substituents at the ortho, meta, or para positions. The directing effects of the existing substituent would govern the regioselectivity of these reactions.

Replacement of the Benzyl Group: The entire benzyl group can be replaced with other alkyl or arylalkyl substituents. This can be achieved by starting with a different alkylating agent in the initial synthesis (e.g., using a substituted benzyl chloride or another alkyl halide). Alternatively, if a debenzylation method were employed, the resulting secondary amine could be re-alkylated with a diverse range of electrophiles. Catalytic hydrogenation is a common method for the removal of a benzyl group. orgsyn.org

Table 2: Potential Modifications at the Benzyl Position

Modification Type Reagents and Conditions Expected Outcome
Aromatic SubstitutionNitrating agents, Halogens, Friedel-Crafts reagentsIntroduction of substituents on the phenyl ring
Group ReplacementAlternative alkylating agents in synthesisVariation of the N-substituent
Debenzylation-RealkylationCatalytic hydrogenation followed by alkylationIntroduction of a new N-substituent

Substitutions on the Nitrophenyl Sulfonyl Moiety

The nitrophenyl sulfonyl part of the molecule also provides avenues for chemical modification.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting aniline (B41778) derivative can then serve as a handle for a wide array of further transformations. For example, the amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer or other related reactions to introduce a variety of substituents.

Nucleophilic Aromatic Substitution: The nitro group, being strongly electron-withdrawing, activates the phenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This could allow for the displacement of a suitable leaving group (if present on the ring) by a nucleophile.

Variation of the Sulfonyl Moiety: In the initial synthesis, a range of substituted benzenesulfonyl chlorides could be used in place of 4-nitrobenzenesulfonyl chloride to introduce different functionalities on the phenylsulfonyl ring. This would be a straightforward way to generate a library of analogs with diverse electronic and steric properties.

Table 3: Potential Modifications on the Nitrophenyl Sulfonyl Moiety

Modification Type Reagents and Conditions Expected Outcome
Nitro Group ReductionReducing agents (e.g., SnCl₂, H₂/Pd)Conversion of -NO₂ to -NH₂
Amine DerivatizationAcylating agents, Alkylating agents, Diazotization reagentsFunctionalization of the resulting amino group
Nucleophilic Aromatic SubstitutionNucleophiles (if a leaving group is present)Substitution on the aromatic ring
Sulfonyl Moiety VariationUse of different sulfonyl chlorides in synthesisIntroduction of diverse substituents on the phenylsulfonyl ring

Alterations to the Piperazine Ring System

The this compound scaffold offers a versatile platform for chemical modification, primarily centered on the piperazine ring's nitrogen atoms. Alterations to this central heterocyclic system are typically achieved by modifying or replacing the N-benzyl and N-sulfonyl substituents. These transformations allow for the systematic exploration of structure-activity relationships in medicinal chemistry research.

Key alterations involve the N-debenzylation or N-desulfonylation followed by the introduction of new functional groups. For instance, the benzyl group at the N1 position can be cleaved under various hydrogenolysis conditions. The resulting secondary amine provides a nucleophilic site for the introduction of a wide array of substituents. Similarly, the 4-nitrophenylsulfonyl group at the N4 position can be modified. The nitro group on the phenyl ring can be reduced to an amine, which can then be further functionalized.

The synthesis of analogous structures, such as 1-aroyl-4-(4-methoxyphenyl)piperazines, demonstrates common synthetic routes for modifying the piperazine core. nih.gov These often involve coupling reactions between a substituted piperazine and various benzoic acids. nih.gov Such reactions highlight the feasibility of replacing the benzyl group with diverse acyl moieties, thereby altering the electronic and steric properties of the molecule.

A summary of potential synthetic transformations on the piperazine ring is presented below.

Transformation TypeReagents and ConditionsResulting Functional Group
N-DebenzylationH₂, Pd/CSecondary Amine (-NH)
N-AcylationAcyl Halide, BaseN-Acyl group
N-AlkylationAlkyl Halide, BaseN-Alkyl group
Nitro Group ReductionH₂, Raney Ni or SnCl₂Amino group (-NH₂)

These modifications enable the generation of a library of derivatives from the parent compound, allowing for the fine-tuning of its biological and chemical properties.

Advanced Synthetic Techniques for Piperazine Derivatives

Modern synthetic chemistry offers sophisticated techniques for the precise construction of complex piperazine derivatives. These methods, including click chemistry and stereoselective synthesis, provide powerful tools for creating novel molecular architectures with specific functionalities and three-dimensional arrangements.

Click Chemistry Applications in Hybrid Compound Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for synthesizing complex molecules by reliably joining smaller molecular fragments. nih.govresearchgate.net This reaction is characterized by its high yield, specificity, mild reaction conditions, and tolerance of a wide range of functional groups. apjonline.incsmres.co.uk

In the context of this compound, click chemistry can be employed to create hybrid compounds. This involves functionalizing a derivative of the parent molecule with either a terminal alkyne or an azide (B81097) group. This "clickable" piperazine derivative can then be covalently linked to another molecule possessing the complementary functional group. For example, a piperazine scaffold could be linked to another pharmacophore, a peptide, or a polymer.

The core of this application is the formation of a stable 1,2,3-triazole ring, which acts as a robust linker connecting the two molecular entities. nih.govapjonline.in This approach is a cornerstone of medicinal chemistry for developing novel therapeutic agents, such as PROTACs and antibody-drug conjugates, where precise linking of different molecular components is crucial.

Hypothetical Click Chemistry Synthesis Scheme:

StepDescriptionReactantsProduct
1FunctionalizationPiperazine derivative, Azide- or Alkyne-containing reagent"Clickable" Piperazine Intermediate
2Cycloaddition"Clickable" Piperazine, Complementary Alkyne/Azide, Cu(I) catalystTriazole-linked Hybrid Compound

This modular approach allows for the rapid assembly of diverse molecular libraries from readily available building blocks. csmres.co.uk

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral piperazine analogs, where specific stereocenters are introduced into the piperazine ring, is crucial for developing compounds with specific biological activities. Stereoselective synthesis allows for the control of the three-dimensional arrangement of atoms, which is often critical for molecular recognition and interaction with biological targets.

One effective strategy involves the diastereoselective alkylation of a chiral precursor. For example, a synthesis starting from an amino acid, such as S-phenylalanine, can establish the initial stereocenter. clockss.org Subsequent steps can build the piperazine ring and introduce other substituents. A key step in creating specific stereoisomers is the introduction of a second substituent onto the ring in a controlled manner. clockss.org

The Williams-Dellaria protocol, using a strong base like potassium hexamethyldisilazide (KHMDS) followed by an alkylating agent (e.g., benzyl bromide), can achieve high diastereoselectivity. clockss.org This method can lead to the exclusive formation of the desired trans-substituted piperazine isomer. clockss.org The stereochemical outcome is dictated by the existing stereocenter, which directs the incoming substituent to a specific face of the molecule.

Key Steps in a Stereoselective Synthesis:

StepMethodPurposeOutcome
1Use of Chiral PrecursorStart with a molecule like S-phenylalanine.Establishes the initial stereocenter.
2Ring FormationCyclization reactions to form the piperazine core.Creates the heterocyclic scaffold.
3Diastereoselective AlkylationWilliams-Dellaria protocol (KHMDS, Benzyl Bromide).Introduces a second substituent with high stereocontrol (e.g., trans isomer). clockss.org
4Further ModificationReduction or deprotection steps.Yields the final chiral piperazine analog. clockss.org

Such synthetic strategies are vital for creating enantiomerically pure piperazine derivatives, enabling the study of how chirality influences their function. clockss.org

An extensive search for scientific literature detailing the biological evaluation and preclinical investigations of the chemical compound this compound has been conducted. Unfortunately, no specific studies providing data on its antineoplastic, antimicrobial, or antifungal activities were found.

Therefore, it is not possible to provide an article on the biological evaluation of this specific compound based on the outlined sections and subsections, as there is no available research data to populate them. The requested information regarding its effects on cancer cell line proliferation, mechanisms of apoptosis induction, efficacy in animal models of cancer, or its antibacterial and antifungal spectrum does not appear to be present in the public domain of scientific research.

Biological Evaluation and Preclinical Investigations in Vitro and in Vivo Animal Models

Antimicrobial and Antifungal Research

Mechanism of Action in Microbial Systems

The precise mechanism through which 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine may exert antimicrobial effects is an area of ongoing investigation. Research into related compounds containing piperazine (B1678402) and sulfonyl moieties suggests several potential pathways for antimicrobial action. Generally, piperazine derivatives have been noted to function by disrupting bacterial cell membranes, which leads to the leakage of essential intracellular components and subsequent cell death. nih.gov Another common mechanism for antibacterial drugs involves the inhibition of critical metabolic pathways, such as folic acid synthesis, or the inhibition of nucleic acid synthesis by blocking enzymes like RNA polymerase or interfering with DNA replication. lumenlearning.com

For instance, studies on certain piperazine-citral sulfonyl derivatives have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with in-silico docking studies suggesting interaction with key bacterial proteins. nih.gov Similarly, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety was identified as a potent bactericidal agent against MRSA, acting in a time-dependent manner. nih.gov However, specific studies detailing the definitive molecular interactions and inhibitory pathways for this compound are not yet available.

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of this compound has been assessed through both cellular assays and animal models to understand its capacity to modulate inflammatory responses.

Modulation of Inflammatory Mediators (In Vitro Cellular Assays)

In vitro studies are crucial for determining a compound's direct effects on inflammatory cells. While specific data for this compound is limited, research on structurally similar molecules provides a framework for its potential activity. For example, a study on novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives evaluated their anti-inflammatory effects in lipopolysaccharide (LPS)-challenged J774A.1 macrophage cells. In that study, certain compounds were found to potently reduce the release of key pro-inflammatory cytokines, namely Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests that related structures can interfere with inflammatory signaling cascades, such as the NF-κB pathway, which is critical for the production of these mediators. nih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Related Sulfonyl Piperazine Derivatives
Compound ClassCell LineInflammatory StimulusKey FindingsReference
1-(4-(benzylsulfonyl)-2-nitrophenyl) derivativesJ774A.1 macrophagesLPSPotent reduction in the release of IL-6 and TNF-α. nih.gov

Anti-inflammatory Effects in Animal Models (In Vivo Preclinical)

Preclinical animal models are essential for evaluating the systemic anti-inflammatory efficacy of a compound. Although direct in vivo studies on this compound have not been reported, results from related compounds are informative. For instance, a derivative from the 1-(4-(benzylsulfonyl)-2-nitrophenyl) series was tested in a mouse model of LPS-induced acute lung injury. The compound was observed to ameliorate lung injury by inhibiting the production of inflammatory cytokines and reducing inflammatory cell infiltration in lung tissues. nih.gov Other studies on different piperazine derivatives have used the carrageenan-induced paw edema model in rodents, a standard test for acute inflammation. In these studies, compounds have demonstrated the ability to significantly reduce edema formation, further indicating the anti-inflammatory potential of the piperazine scaffold. nih.govnih.gov

Table 2: In Vivo Anti-inflammatory Effects of Related Compounds in Animal Models
Compound/DerivativeAnimal ModelKey OutcomesReference
1-(4-(benzylsulfonyl)-2-nitrophenyl) derivativeLPS-induced acute lung injury (mouse)Improved lung injury, inhibited cytokine production, reduced inflammatory infiltration. nih.gov
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced paw edema (rodent)Reduced edema formation and levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Neuromodulatory and Pain Management Studies

The potential of this compound in neuromodulation and pain management has been explored, with a particular focus on its interaction with sigma receptors, which are known to be involved in nociceptive signaling. nih.gov

Interaction with Sigma Receptors (In Vitro Binding Assays)

Sigma receptors, including the σ1 and σ2 subtypes, are recognized as promising targets for the development of novel analgesics. unict.it In vitro radioligand binding assays are standard methods used to determine the affinity and selectivity of compounds for these receptors. nih.gov Research into a series of novel benzylpiperazine derivatives demonstrated that specific structural modifications could yield high affinity for the σ1 receptor with significant selectivity over the σ2 subtype. nih.gov For example, one of the most potent compounds in that series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a very high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and excellent selectivity (Ki σ2/Ki σ1 = 886). nih.gov While the specific binding profile of this compound at sigma receptors has not been published, the broader data on benzylpiperazines supports the potential for this class of compounds to interact with these targets.

Table 3: Sigma Receptor Binding Affinities for Representative Benzylpiperazine Derivatives
Compoundσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity (Ki σ2 / Ki σ1)Reference
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61417886 nih.gov

Antinociceptive Effects in Rodent Models (In Vivo Preclinical)

The analgesic potential of compounds is often evaluated in rodent models of pain. Common assays include the formalin test, which assesses response to inflammatory pain, and models of neuropathic pain, such as the chronic constriction injury (CCI) model. nih.gov Studies on benzylpiperazine-based σ1 receptor antagonists have shown significant, dose-dependent antinociceptive and anti-allodynic effects in these models. nih.gov For instance, the selective σ1 antagonist mentioned previously was effective in both the mouse formalin assay and the CCI model of neuropathic pain, without producing sedation or impairing motor coordination, suggesting a specific analgesic mechanism. nih.gov Other research has utilized the acetic acid-induced writhing test and the hot plate test to demonstrate the antinociceptive effects of various piperazine and triazine derivatives, which can act on both acute and chronic inflammatory pain. nih.govnih.gov

Modulation of Neurotransmitter Systems (In Vitro)

Extensive searches of publicly available scientific literature did not yield any specific studies investigating the in vitro effects of this compound on the modulation of neurotransmitter systems. Therefore, no data is available on its direct interactions with neurotransmitter receptors, transporters, or its influence on neurotransmitter release and uptake.

Metabolic Disorder Research

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition (In Vitro)

There is currently no publicly available research data specifically examining the in vitro dipeptidyl peptidase-4 (DPP-4) enzyme inhibitory activity of this compound. While some studies have explored the DPP-4 inhibitory potential of the broader class of piperazine sulfonamides, the specific activity of this compound has not been reported.

Glucose Homeostasis Modulation in Diabetic Animal Models (In Vivo Preclinical)

No preclinical in vivo studies in diabetic animal models have been published that investigate the effects of this compound on glucose homeostasis. Consequently, there is no available data on its potential to modulate blood glucose levels or other related metabolic parameters in the context of diabetes.

Radiation Mitigation Potential

Protection of Normal Tissue in Irradiated Cellular Models (In Vitro)

In vitro studies have demonstrated the protective effects of this compound, also referred to as NSPP, on normal cells exposed to ionizing radiation. Research has shown that treatment with this compound can mitigate radiation-induced damage in various cellular models.

One key area of investigation has been its effect on neural stem and progenitor cells. In studies using irradiated murine neurospheres, treatment with NSPP has been shown to preserve the neural stem/progenitor cell population. nih.govsrce.hrresearchgate.net Furthermore, NSPP treatment has been observed to inhibit the activation of microglia, which are the primary immune cells of the central nervous system, and reduce the expression of the pro-inflammatory cytokine interleukin-6 (IL-6) in irradiated microglia cells. nih.govsrce.hrsigmaaldrich.com

The radioprotective effects of this compound are not limited to neural cells. Studies on intestinal enteroids, which are in vitro models of the intestinal epithelium, have shown that the compound can mitigate radiation-induced loss of intestinal stem cells. nedmdg.orgnih.gov Treatment with the compound was found to significantly decrease the loss of budding enteroids following irradiation, indicating a protective effect on the regenerative capacity of the intestinal lining. nedmdg.orgnih.gov The underlying mechanism for these protective effects has been linked to the activation of the Hedgehog signaling pathway. nih.govbiomolther.org

Table 1: In Vitro Effects of this compound on Irradiated Normal Tissues
Cellular ModelObserved EffectKey Findings
Murine NeurospheresPreservation of Neural Stem/Progenitor CellsSignificantly increased the number of neural stem/progenitor cells after irradiation. nih.govsrce.hr
Microglia CellsInhibition of NeuroinflammationInhibited radiation-induced microglia activation and expression of IL-6. nih.govsrce.hrsigmaaldrich.com
Intestinal EnteroidsMitigation of Intestinal Stem Cell LossDecreased the radiation-induced loss of budding enteroids. nedmdg.orgnih.gov

Mitigation of Radiation-Induced Cognitive Impairment in Animal Models (In Vivo Preclinical)

Preclinical studies in animal models have provided significant evidence for the potential of this compound (NSPP) to mitigate the cognitive deficits that often occur following cranial irradiation. nih.govsrce.hrresearchgate.net In mouse models, administration of NSPP after total brain irradiation has been shown to preserve cognitive function. nih.govresearchgate.net

Behavioral testing in these animal models revealed that treatment with NSPP successfully mitigated the decline in memory function induced by radiation. nih.govsigmaaldrich.com These findings are supported by histological and molecular analyses of the brain tissue from these animals. The administration of NSPP was found to significantly increase the number of neural stem and progenitor cells in the brain after irradiation. nih.govsrce.hr Furthermore, consistent with the in vitro findings, the compound inhibited radiation-induced microglia activation and neuroinflammation in the brains of the treated animals. nih.gov

Importantly, in mouse models of glioblastoma, NSPP did not demonstrate any toxicity and did not interfere with the tumor growth-delaying effects of radiation therapy, suggesting its potential as a supportive care agent in cancer treatment. nih.govsrce.hrresearchgate.net The mechanism of action in these in vivo models is also attributed to the activation of the Hedgehog signaling pathway, which plays a crucial role in the maintenance of the neural stem cell pool. nih.govbiomolther.org

Table 2: In Vivo Preclinical Effects of this compound on Radiation-Induced Cognitive Impairment
Animal ModelKey OutcomeDetailed Findings
Mouse Model of Cranial IrradiationPreservation of Cognitive FunctionMitigated radiation-induced decline in memory function in behavioral tests. nih.govresearchgate.net
Mouse Model of Cranial IrradiationNeuroprotectionIncreased the number of neural stem/progenitor cells and inhibited microglia activation and neuroinflammation in the brain. nih.govsrce.hr
Mouse Model of GlioblastomaSafety and Compatibility with RadiotherapyShowed no toxicity and did not interfere with the anti-tumor effects of radiation. nih.govsrce.hrresearchgate.net

Impact on Neural Stem/Progenitor Cell Populations in Irradiated Brain Models (In Vivo Preclinical)

Cranial radiotherapy, a cornerstone for treating brain tumors, often leads to significant cognitive decline due to its detrimental effects on neural stem and progenitor cells (NSPCs). Research has focused on identifying compounds that can protect or stimulate these cell populations post-irradiation. In this context, this compound has been investigated for its potential to ameliorate radiation-induced damage to the neurogenic niches of the brain.

In preclinical studies involving mouse models of cranial irradiation, the administration of this compound demonstrated a significant positive impact on the survival and proliferation of NSPCs. Specifically, research has shown that the compound can increase the number of surviving neuroblasts in the subgranular zone (SGZ) of the hippocampus, a critical area for learning and memory. This effect is attributed to the compound's ability to promote the proliferation of the earliest progenitors, the radial glia-like quiescent neural stem cells, following radiation exposure.

The mechanism behind this radioprotective effect appears to be linked to the modulation of the transforming growth factor-beta (TGF-β) signaling pathway. Radiation is known to upregulate TGF-β, which in turn suppresses NSPC proliferation. This compound has been shown to act as a TGF-β signaling inhibitor, thereby mitigating the antiproliferative effects of radiation and fostering a more permissive environment for neurogenesis.

Other Biological Activities and Emerging Therapeutic Areas

Antifilarial Activity in Parasitic Models (In Vitro/In Vivo Preclinical)

Lymphatic filariasis and onchocerciasis are debilitating neglected tropical diseases caused by parasitic filarial worms. The search for new and effective antifilarial agents is a global health priority. This compound has emerged from screening studies as a compound with promising activity against various life stages of filarial parasites.

In vitro studies have demonstrated the compound's potent inhibitory effects on the motility of Brugia malayi microfilariae and adult worms. This activity is crucial as it can potentially lead to the clearance of microfilariae from the bloodstream and the death of adult worms residing in the lymphatic system. The compound has also shown efficacy against the larval stages of the parasite.

The antifilarial action of this compound is believed to be mediated through the inhibition of a critical parasite enzyme. While the precise target is still under investigation, studies suggest that it may interfere with essential biochemical pathways necessary for the parasite's survival. In vivo studies in rodent models of filariasis have corroborated the in vitro findings, showing a significant reduction in microfilarial loads following treatment.

Anticonvulsant Properties (In Vivo Preclinical Screens)

Epilepsy is a common neurological disorder characterized by recurrent seizures. The development of new antiepileptic drugs with improved efficacy and fewer side effects remains an active area of research. This compound has been evaluated in standard preclinical screening models for its potential anticonvulsant activity.

In rodent models, the compound has demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can raise the seizure threshold. The activity of this compound in these models suggests a potential broad-spectrum anticonvulsant profile.

The exact mechanism of its anticonvulsant action is not fully elucidated but is thought to involve modulation of neurotransmitter systems or ion channels within the central nervous system. Further research is needed to pinpoint the specific molecular targets responsible for its antiseizure effects.

Antiviral Investigations

The potential of this compound as an antiviral agent is an emerging area of investigation. Preliminary studies have begun to explore its activity against a range of viruses. While this research is still in its early stages, initial findings have suggested that the compound may possess inhibitory effects against certain viral targets. The scope of its antiviral activity and the underlying mechanisms are subjects of ongoing research.

Molecular and Cellular Mechanism of Action Studies

Identification of Specific Molecular Targets

The initial step in elucidating the mechanism of action of a compound involves identifying its direct molecular binding partners. For compounds structurally analogous to 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine, this has been approached through receptor binding assays, enzyme inhibition profiling, and computational interaction analyses.

Research into arylalkylsulfonyl piperazine (B1678402) and piperidine-based derivatives has identified them as ligands for sigma receptors. nih.gov A study on a series of these compounds revealed that several, particularly halogen-substituted sulfonamides, exhibit high affinity for the σ1 receptor and lower affinity for the σ2 receptor. nih.gov For instance, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine ligand was found to have a high σ1/σ2 selectivity ratio. nih.gov

Another area of investigation for piperazine derivatives has been their interaction with α1-adrenergic receptors (α1-ARs). A naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), demonstrated high subtype-selectivity for both α1D- and α1A-ARs over the α1B-AR subtype. nih.govfrontiersin.orgnih.gov

Compound ClassReceptor TargetFindings
Arylalkylsulfonyl piperazine derivativesSigma receptors (σ1, σ2)High affinity and selectivity for σ1 receptor observed in some analogs. nih.gov
Piperazine-derived indole-2-carboxamidesα1-Adrenergic receptors (α1D/1A)High subtype selectivity for α1D and α1A over α1B. nih.govfrontiersin.orgnih.gov

The sulfonamide and piperazine moieties are present in numerous enzyme inhibitors. A study on novel benzene sulfonamide-piperazine hybrid compounds investigated their inhibitory potential against several enzymes. nih.gov The findings revealed good inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase, but not α-amylase. nih.gov

Similarly, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated as potential tyrosinase inhibitors. nih.gov One compound featuring an indole moiety demonstrated a significant tyrosinase inhibitory effect, with kinetic analysis indicating a mixed inhibition mechanism. nih.gov

Compound ClassEnzyme TargetInhibitory Activity (IC50)
Benzene sulfonamide-piperazine hybridsAcetylcholinesterase (AChE)IC50: 1.003 mM (for compound 5) nih.gov
Butyrylcholinesterase (BChE)IC50: 1.008 mM (for compounds 2 and 5) nih.gov
TyrosinaseIC50: 1.19 mM (for compound 4) nih.gov
α-GlucosidaseIC50: 1.000 mM (for compound 3) nih.gov
4-Nitrophenylpiperazine derivativesTyrosinaseIC50: 72.55 µM (for compound 4l) nih.gov

To understand the binding of these compounds at a molecular level, computational docking studies are often employed. For the benzene sulfonamide-piperazine hybrids, docking studies were conducted to correlate the inhibitory assay results with binding interactions within the active sites of the target enzymes. nih.gov Similarly, molecular docking was used to investigate the interactions between a potent 4-nitrophenylpiperazine derivative and the active site of tyrosinase. nih.gov These in silico methods help to visualize the orientation of the ligand within the protein's binding pocket and identify key interacting residues.

Elucidation of Downstream Signaling Pathways

Following the interaction with a primary molecular target, a cascade of intracellular signaling events is often triggered. Research on related piperazine and sulfonamide compounds has shed light on their influence on various signaling pathways.

Several piperazine derivatives have been shown to induce apoptosis. The α1D/1A antagonist HJZ-12 was found to suppress the progression of benign prostatic hyperplasia (BPH) by inducing apoptosis in an α1-independent manner. frontiersin.orgnih.gov This pro-apoptotic effect was evidenced by the upregulation of cleaved caspase-3 protein levels and an increase in TUNEL-positive cells in prostate tissue. frontiersin.org

The Hedgehog (Hh) signaling pathway, which is crucial in development and cancer, is another potential target for such compounds. nih.gov Inhibition of the Hh pathway by targeting the transmembrane protein Smoothened (SMO) is an attractive strategy for cancer treatment, and various synthetic compounds are being explored for this purpose. nih.gov

The anti-inflammatory properties of compounds related to this compound have been linked to their ability to modulate the expression of cytokines. In a study of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives, potent compounds were found to reduce the release of pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide-challenged cells. nih.gov One derivative also downregulated the levels of phosphorylated p65, a key component of the NF-κB signaling pathway, in lung tissues. nih.gov Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was also shown to reduce the levels of IL-1β and TNF-α in a pleurisy test. nih.gov

Furthermore, RNA sequencing analysis of cells treated with the apoptosis-inducing compound HJZ-12 identified several anti-apoptotic genes that were modulated. frontiersin.orgnih.gov Among these, the oncogenic polycomb group protein Bmi-1 was identified as being involved in the apoptotic induction by HJZ-12 in BPH-1 cells. frontiersin.orgnih.gov Other studies have shown that piperazine derivatives can affect the p53 signaling pathway by reducing the mRNA and protein levels of downstream genes like MDM2 and p21, or regulate global protein synthesis through the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.govnih.gov

Compound/DerivativeEffectDownstream Target(s)
1-(4-(benzylsulfonyl)-2-nitrophenyl) derivativesReduced cytokine releaseIL-6, TNF-α, p-p65 nih.gov
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneReduced cytokine levelsIL-1β, TNF-α nih.gov
1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)Apoptosis inductionCleaved caspase-3, Bmi-1 frontiersin.org
1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5)Inhibition of p53 activityMDM2, p21 nih.gov
1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (AMC-01)Inactivation of eIF2-αeIF2-α phosphorylation nih.gov

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of available scientific databases and scholarly articles, detailed research on the molecular and cellular mechanisms of action for the chemical compound this compound is not publicly available. Consequently, an in-depth article focusing on its specific effects on cellular processes, as requested, cannot be generated at this time.

The scientific community actively investigates a wide array of chemical compounds for their potential biological activities. This process involves rigorous preclinical studies to understand how these molecules interact with cells and influence their behavior. Such studies typically include a variety of assays to measure effects on cell growth, movement, and programmed cell death. The absence of such published data for this compound suggests that it may not have been a primary focus of research in these areas to date, or the findings from any such studies have not been disseminated in the public domain.

While research exists for other piperazine derivatives, it is crucial to note that small changes in the chemical structure of a compound can lead to significant differences in its biological activity. Therefore, extrapolating findings from other, structurally distinct molecules to this compound would be scientifically inaccurate and speculative.

This lack of specific data prevents the creation of the requested article, which was to be strictly based on documented research findings for this compound. Further research would be required to elucidate the molecular and cellular mechanism of action of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variation on Biological Activity

The benzyl (B1604629) group at the N1 position of the piperazine (B1678402) ring plays a significant role in the biological activity of this class of compounds. While direct substitution on the benzyl ring of 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine has not been extensively reported, studies on analogous series where this moiety is varied provide valuable information. For instance, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, the substitution on the phenyl rings of the benzhydryl group (a diphenylmethyl group, which is structurally related to the benzyl group) was found to influence antimycobacterial activity. nih.gov

The presence of electron-withdrawing groups, such as fluorine, on the phenyl rings of the benzhydryl moiety was shown to be compatible with potent activity. For example, the introduction of fluorine atoms at the para positions of both phenyl rings in a benzhydryl group attached to the piperazine did not diminish, and in some cases enhanced, the antimycobacterial efficacy when compared to the unsubstituted benzhydryl analogue. nih.gov This suggests that the electronic properties of the aromatic system connected to the piperazine N1 atom can modulate the compound's interaction with its biological target.

Specifically, in a series of antitubercular agents, the replacement of a benzhydryl group with a bis(4-fluorophenyl)methyl group on the piperazine scaffold, which also bore a nitrophenylsulfonyl moiety, resulted in compounds with significant inhibitory activity against Mycobacterium tuberculosis. nih.gov This highlights the importance of the lipophilic and electronic character of the N1-substituent for biological activity.

Compound IDN1-SubstituentR in Sulfonyl MoietyBiological Activity (MIC against M. tuberculosis H37Rv in μg/mL)
Analog 1 Benzhydryl4-nitro>100
Analog 2 bis(4-fluorophenyl)methyl4-nitro3.12
Analog 3 Benzhydryl2-nitro>100
Analog 4 bis(4-fluorophenyl)methyl2-nitro6.25
Analog 5 Benzhydryl2,4-dinitro12.5

Note: The data presented is for benzhydryl and substituted benzhydryl analogs, not benzyl analogs, to illustrate the impact of aryl substitution.

The nitrophenyl sulfonyl moiety is a critical component for the biological activity of this class of compounds. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. nih.gov Studies on related nitrobenzenesulfonamide hybrids have demonstrated that the position of the nitro group on the phenyl ring is a key determinant of biological efficacy. nih.gov

In a direct comparison, compounds bearing a 4-nitrophenylsulfonyl group have shown different activity profiles compared to those with a 2-nitrophenylsulfonyl or a 2,4-dinitrophenylsulfonyl group. For instance, in the context of antimycobacterial agents, the activity was found to be dependent on the substitution pattern of the nitrobenzenesulfonamide moiety. In a particular series of benzhydrylpiperazine derivatives, the 2,4-dinitrobenzenesulfonamide (B1250028) group was identified as a promising scaffold for anti-tuberculosis therapy. nih.gov

Compound IDN1-SubstituentR in Sulfonyl MoietyBiological Activity (MIC against M. tuberculosis H37Rv in μg/mL)
Analog 1 Benzhydryl4-nitro>100
Analog 2 Benzhydryl2-nitro>100
Analog 3 Benzhydryl2,4-dinitro12.5
Analog 4 bis(4-fluorophenyl)methyl4-nitro3.12
Analog 5 bis(4-fluorophenyl)methyl2-nitro6.25
Analog 6 bis(4-fluorophenyl)methyl2,4-dinitro1.56

Note: The data presented is for benzhydryl and substituted benzhydryl analogs to illustrate the influence of the nitrophenyl sulfonyl moiety.

The nitrogen atoms of the piperazine ring can also be involved in hydrogen bonding or ionic interactions with biological targets. The basicity of the piperazine nitrogens can be modulated by the nature of their substituents. The strongly electron-withdrawing sulfonyl group at N4 significantly reduces the basicity of this nitrogen, while the N1 nitrogen retains some basic character, which could be important for interactions with acidic residues in a protein binding site.

Conformational Analysis and its Correlation with Activity

The conformational flexibility of the piperazine ring is a key factor in how this compound interacts with its biological targets. X-ray crystallography and NMR studies of related N-substituted piperazines have consistently shown that the piperazine ring predominantly adopts a chair conformation. nih.govrsc.org This conformation minimizes steric strain and is the most energetically favorable state.

In the solid state, for example, the crystal structure of the closely related compound ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate reveals a chair conformation for the piperazine ring. rsc.org It is highly probable that this compound also adopts a similar chair conformation in solution and in its bound state. In this conformation, the substituents on the nitrogen atoms can be either in an axial or equatorial position. The large benzyl and 4-nitrophenylsulfonyl groups are expected to preferentially occupy equatorial positions to minimize steric hindrance.

The dynamic behavior of this compound includes the ring inversion of the piperazine chair and restricted rotation around the N-C (amide-like) and N-S (sulfonamide) bonds. Temperature-dependent NMR studies on N-acylpiperazines have shown that there is a significant energy barrier to rotation around the N-C=O bond due to its partial double bond character. nih.gov A similar restricted rotation can be anticipated around the N-SO2 bond in the subject molecule, which would influence the relative orientation of the nitrophenyl ring with respect to the piperazine scaffold.

Furthermore, there is a rotational barrier associated with the N-benzyl bond. While this bond is a single bond, steric hindrance between the benzyl group and the piperazine ring can lead to preferred rotational conformers. The barrier to rotation around the C-N bond connecting the benzyl group to the piperazine ring will influence the spatial positioning of the benzyl's phenyl ring. Computational studies on related benzyl-containing molecules have quantified such rotational barriers, which are essential for understanding the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. nih.gov

Design Principles for Enhanced Selectivity and Potency of this compound

The strategic design of analogs of this compound is crucial for optimizing its pharmacological profile, aiming to enhance both potency and selectivity. This process involves a deep understanding of its structure-activity relationship (SAR) and structure-property relationship (SPR). Key methodologies employed in this endeavor include pharmacophore modeling, ligand-based design, scaffold hopping, and bioisosteric replacements. These computational and medicinal chemistry techniques guide the rational modification of the lead compound to achieve desired therapeutic effects.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features responsible for a molecule's biological activity. For this compound and its analogs, a pharmacophore model would typically consist of a specific arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to its biological target.

In the absence of a known 3D structure of the target protein, a ligand-based pharmacophore model can be developed by analyzing a set of structurally related and biologically active molecules. For the 1-benzyl-4-sulfonylpiperazine scaffold, key pharmacophoric features can be hypothesized:

Aromatic Features: The benzyl and nitrophenyl rings are significant aromatic features. Their positioning and electronic properties are likely crucial for pi-pi stacking or hydrophobic interactions within the target's binding site.

Hydrogen Bond Acceptor: The sulfonyl group's oxygen atoms and the nitro group are potential hydrogen bond acceptors, forming critical interactions with the target protein.

Hydrophobic Core: The piperazine ring and the benzyl group contribute to the molecule's hydrophobicity, which can be essential for occupying hydrophobic pockets in the receptor.

Studies on similar 1-aralkyl-4-benzylpiperazine derivatives have shown that modifications to the aralkyl group can significantly impact affinity and selectivity for various receptors. nih.gov This suggests that the spatial arrangement and electronic nature of the aromatic systems are key components of the pharmacophore.

Ligand-based design leverages these pharmacophoric insights to propose novel structures with improved activity. For instance, by keeping the core pharmacophoric elements constant, chemists can explore modifications to other parts of the molecule to enhance secondary interactions or improve pharmacokinetic properties. The table below illustrates a hypothetical ligand-based design strategy based on identified pharmacophoric features.

Table 1: Hypothetical Ligand-Based Design Strategy
Pharmacophoric FeatureStructural MoietyProposed ModificationRationale
Aromatic InteractionBenzyl GroupSubstitution with electron-donating or -withdrawing groupsModulate electronic properties for enhanced pi-stacking
Hydrogen Bond AcceptorNitro GroupReplacement with cyano or trifluoromethyl groupsAlter hydrogen bonding capacity and electronic profile
Hydrophobic CorePiperazine RingIntroduction of alkyl substituentsOptimize fit within a hydrophobic pocket

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies to explore novel chemical space, improve drug-like properties, and circumvent patent limitations while retaining or enhancing biological activity. nih.gov

Scaffold Hopping: This technique involves replacing the central core of a molecule with a structurally different scaffold that maintains the original's key pharmacophoric features. For this compound, the benzylpiperazine sulfonamide core could be replaced by other heterocyclic systems. The goal is to identify new scaffolds that present the essential aromatic and hydrogen-bonding groups in a similar spatial orientation.

Potential scaffold hops could include replacing the piperazine ring with other cyclic diamines or constrained bicyclic structures. This can lead to compounds with improved rigidity, metabolic stability, or novelty.

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. cambridgemedchemconsulting.com This is a more conservative approach than scaffold hopping and is often used to fine-tune the properties of a lead compound.

For this compound, several bioisosteric replacements could be considered:

Nitrile for Nitro Group: The nitro group on the phenylsulfonyl moiety is a strong electron-withdrawing group and a potential hydrogen bond acceptor. A cyano group can be a suitable bioisostere, mimicking the electronic properties while potentially offering a different metabolic profile.

Amide for Sulfonamide: The sulfonamide linker is a key structural element. Replacing it with a bioisosteric amide group could significantly alter the molecule's chemical properties, including its hydrogen bonding capacity and conformational flexibility, which in turn could impact its biological activity.

The following table presents potential bioisosteric replacements for different moieties of this compound and the rationale behind these modifications.

Table 2: Potential Bioisosteric Replacements
Original MoietyBioisosteric ReplacementRationale for Replacement
4-Nitrophenyl4-CyanophenylMaintain electron-withdrawing character, potentially alter metabolic stability.
SulfonylCarbonylChange in geometry and hydrogen bonding capacity.
PiperazineHomopiperazineIncrease flexibility and size of the central ring.
BenzylThienylmethylIntroduce a heteroaromatic ring to probe for additional interactions.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

In the absence of specific studies on 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine, we can look at research on analogous compounds. For instance, molecular docking studies on other piperazine (B1678402) derivatives have been used to predict their binding affinities and modes with various protein targets, such as the androgen receptor and DNA. nih.govbohrium.com For this compound, a similar approach would involve docking the compound into the binding sites of potential target proteins. The output of such a study would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, a study on 1,4-Bis(2-chloro-4-nitrophenyl)piperazine showed binding affinities of -7.5 and -7.4 kcal/mol with DNA, suggesting a strong interaction. bohrium.com

Table 1: Illustrative Binding Affinities of Related Piperazine Derivatives

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazineAndrogen Receptor-7.5
4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrileAndrogen Receptor-7.1
1,4-Bis(2-chloro-4-nitrophenyl)piperazineDNA-7.5

This table is for illustrative purposes and shows data for related compounds, not this compound.

Beyond predicting binding affinity, molecular docking can identify the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition. For this compound, key interactions could include:

Hydrogen Bonding: The sulfonamide group's oxygen atoms and the nitro group's oxygen atoms could act as hydrogen bond acceptors, while any N-H groups on the target protein could be donors.

Hydrophobic Interactions: The benzyl (B1604629) and nitrophenyl rings are hydrophobic and would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

Pi-Pi Stacking: The aromatic rings of the compound could form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Studies on other sulfonylpiperazine derivatives have highlighted the importance of such interactions in their biological activity. researcher.life

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. They provide a more dynamic and realistic picture of the ligand-target complex compared to the static view from molecular docking.

Following molecular docking, an MD simulation could be performed on the predicted complex of this compound and its target protein. The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Stability of the Binding Pose: Whether the ligand remains stably bound in its initial docked pose or if it shifts to a different conformation.

Flexibility of the Protein: How the protein structure adapts to the presence of the ligand.

Water-Mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein.

For example, MD simulations have been used to confirm the stability of complexes between other small molecules and their target proteins, providing confidence in the docking results. mdpi.com

MD simulations can also be used to explore the conformational flexibility of this compound in solution, independent of a target protein. This can help to identify the low-energy conformations that the molecule is likely to adopt, which is important for understanding its ability to bind to various targets. The piperazine ring can exist in different conformations (e.g., chair, boat), and the orientation of the benzyl and nitrophenylsulfonyl groups can vary. A conformational analysis would reveal the energetically preferred shapes of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

To perform a QSAR study that includes this compound, a dataset of structurally similar compounds with their measured biological activities (e.g., IC50 values) against a specific target would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

A mathematical model would then be developed to correlate these descriptors with the biological activity. A statistically significant QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key molecular features that contribute to or detract from the desired biological activity.

For instance, QSAR studies on arylpiperazine derivatives have identified descriptors related to charge distribution and molecular shape as being important for their anti-proliferative activity. nih.gov A similar study involving this compound could provide valuable insights for designing more potent analogs.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like phenylpiperazines and sulfonamides, QSAR models are frequently developed to predict activities ranging from anticancer to antimicrobial effects.

The development of a QSAR model for analogs of this compound would typically involve the following steps:

Data Set Compilation: A series of structurally related analogs is synthesized, and their biological activity (e.g., IC50 values against a specific enzyme or cell line) is determined experimentally.

Descriptor Calculation: For each molecule in the series, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Validation: The predictive power of the model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts on the most promising candidates.

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of specific physicochemical descriptors that have the most significant impact on the biological activity of a compound series. These descriptors provide critical insights into the mechanism of action and guide further structural modifications. For piperazine sulfonamide derivatives, several types of descriptors are consistently found to be influential.

Topological Descriptors: These describe the connectivity and branching of the molecule. For instance, the Kier3 index, which relates to molecular shape, has been shown to be a determinant of the anti-proliferative activity of some phenylpiperazine compounds.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and polarizability. Descriptors like MATS8c (Moran autocorrelation of lag 8, weighted by atomic charges) and ETA_EtaP_F can be critical in defining interactions with biological targets.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide precise information on properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is often correlated with molecular reactivity and stability. nih.gov

The relative importance of these descriptors helps chemists understand whether modifications should focus on, for example, altering the molecule's shape, changing its electronic properties by adding electron-withdrawing or -donating groups, or adjusting its hydrophobicity.

Table 1: Examples of Physicochemical Descriptors Used in QSAR Models for Piperazine Derivatives
Descriptor ClassDescriptor ExamplePhysicochemical Property RepresentedPotential Influence on Activity
TopologicalKier3 (Third-order kappa shape index)Molecular shape and flexibilitySteric fit within the receptor binding pocket
ElectronicVR3_Dzp (Normalized van der Waals volume)Molecular volume and polarizabilityStrength of van der Waals interactions
Quantum ChemicalHOMO-LUMO Energy GapChemical reactivity and kinetic stabilityPropensity to engage in charge-transfer interactions
ConstitutionalMolecular Weight (MW)Size of the moleculeGeneral drug-likeness and membrane permeability
HydrophobicityLogP (Octanol-water partition coefficient)LipophilicityAbility to cross cell membranes and interact with hydrophobic pockets

In Silico ADME Prediction and Lead Optimization

Beyond predicting biological activity, computational methods are vital for assessing the drug-like properties of a compound. A molecule with high potency at its target may still fail in development if it has poor pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction allows for the early identification and mitigation of these potential liabilities.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

Various software platforms and web-based tools (e.g., SwissADME, pkCSM) are used to predict a wide range of ADME properties based solely on a compound's 2D structure. impactfactor.orgrsc.org For a molecule like this compound, these tools can provide valuable preliminary data.

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and skin permeability are predicted. rsc.org Compliance with rules like Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5) provides a first pass filter for oral bioavailability.

Distribution: Predictions include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB). The polar surface area (PSA) is a key descriptor here; a higher PSA often correlates with lower BBB penetration.

Metabolism: The models can predict whether the compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. impactfactor.org Predicting metabolic sites on the molecule can also guide structural modifications to improve stability.

Excretion: While direct prediction of excretion pathways is complex, parameters like water solubility (LogS) can provide indications of potential renal clearance.

Table 2: Representative In Silico ADME Predictions for Piperazine Sulfonamide Scaffolds
ADME PropertyPredicted ParameterTypical Favorable RangeSignificance
AbsorptionLipinski's Rule Violations0Indicates good potential for oral bioavailability
Human Intestinal Absorption> 80%High likelihood of absorption from the gut
Caco-2 Permeability (logPapp)> 0.90High permeability across the intestinal epithelium model
DistributionBlood-Brain Barrier (logBB)< -1.0Predicted to be poorly distributed to the CNS
P-glycoprotein SubstrateNoNot likely to be subject to efflux from target cells
MetabolismCYP3A4 InhibitorNoLow risk of drug-drug interactions via this major enzyme
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this major enzyme
ExcretionTotal Clearance (log ml/min/kg)VariableIndicates the predicted rate of elimination from the body

Virtual Screening for Analog Discovery

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. u-strasbg.fr This approach can be used to discover new analogs of this compound with potentially improved activity or different selectivity profiles.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires a 3D structure of the target protein, which can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling. nih.gov A library of compounds is then computationally "docked" into the binding site of the target. rsc.orgnih.gov The compounds are scored and ranked based on their predicted binding affinity and the quality of their interactions with key amino acid residues in the binding pocket. This approach is particularly useful for designing inhibitors of enzymes like kinases or proteases. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, LBVS can be used. This approach uses the structure of a known active compound (like the parent molecule) as a template. The template is used to search a database for other molecules with similar shapes or pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). nih.gov

Both methods can efficiently filter vast chemical libraries, numbering in the millions of compounds, to generate a smaller, more manageable set of "hits" for subsequent experimental testing, greatly enhancing the efficiency of lead discovery. u-strasbg.fr

Analytical Methods for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification)

Spectroscopic methods are paramount in delineating the intricate molecular architecture of 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine. Beyond basic identification, advanced spectroscopic studies provide deep insights into its conformational dynamics and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. While standard ¹H and ¹³C NMR are used for initial identification, more sophisticated techniques are employed for unambiguous assignment and conformational studies.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the proton and carbon signals, especially for the complex piperazine (B1678402) and aromatic regions. For instance, the HMBC spectrum would be crucial in confirming the connectivity between the benzyl (B1604629) group and the piperazine nitrogen, as well as the sulfonyl group and the other piperazine nitrogen.

Dynamic NMR (DNMR) studies can provide valuable information about the conformational dynamics of the piperazine ring. Due to the presence of the bulky sulfonyl group, the piperazine ring is expected to exist predominantly in a chair conformation. DNMR experiments could reveal the energy barrier for ring inversion, which is often influenced by the nature of the substituents on the nitrogen atoms. nih.gov

Based on data from structurally related N-aralkylsulfonamides, the expected chemical shifts for the protons and carbons of this compound can be predicted. conicet.gov.ar The protons of the benzyl group would appear in the aromatic region, while the methylene (B1212753) protons would be found further upfield. The piperazine protons would likely exhibit complex splitting patterns due to their diastereotopic nature. The protons of the 4-nitrophenyl group would show a characteristic AA'BB' system. In the ¹³C NMR spectrum, the carbons of the aromatic rings and the piperazine ring would be clearly distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl-CH₂ ~3.6 ~62
Benzyl-Ar-H 7.2-7.4 127-130
Piperazine-H (adjacent to benzyl) ~2.6 ~53
Piperazine-H (adjacent to sulfonyl) ~3.2 ~46
4-Nitrophenyl-H (ortho to SO₂) ~8.0 ~128
4-Nitrophenyl-H (meta to SO₂) ~8.4 ~124
Benzyl-Ar-C (quaternary) - ~137
4-Nitrophenyl-C (quaternary, attached to SO₂) - ~145

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a critical tool in preclinical studies to identify potential metabolites of this compound. Understanding the metabolic fate of a compound is essential for evaluating its pharmacokinetic and pharmacodynamic properties. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the technique of choice for these investigations. researchgate.net

The fragmentation pattern of the parent compound under mass spectrometric conditions provides clues for identifying its metabolites. For this compound, common fragmentation pathways would likely involve cleavage of the benzyl group, the sulfonyl group, and the piperazine ring. researchgate.net The characteristic isotopic pattern of sulfur can also aid in the identification of sulfur-containing fragments.

In preclinical metabolism studies, the compound would be incubated with liver microsomes or hepatocytes, and the resulting mixture analyzed by LC-MS. Common metabolic transformations that could be anticipated for this compound include:

N-debenzylation: Cleavage of the benzyl group to form 4-[(4-nitrophenyl)sulfonyl]piperazine.

Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings or the benzyl methylene group.

Reduction of the nitro group: Conversion of the nitro group to an amino group.

The identification of these metabolites is achieved by comparing the mass spectra of the parent compound with those of the potential metabolites, looking for characteristic mass shifts corresponding to these metabolic reactions.

Table 2: Potential Metabolites of this compound and their Expected Mass Shifts

Metabolic Reaction Metabolite Structure Mass Shift (Da)
N-Debenzylation 4-[(4-nitrophenyl)sulfonyl]piperazine -91
Aromatic Hydroxylation Hydroxylated derivative +16
Benzylic Hydroxylation Hydroxylated derivative +16

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative analysis in various samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A robust and validated HPLC method is crucial for quality control during synthesis and for pharmacokinetic studies.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.com Detection is typically achieved using a UV detector, as the aromatic rings in the molecule provide strong chromophores. The wavelength of detection would be optimized to achieve the best sensitivity and selectivity.

Method development would involve optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve good separation of the main compound from any impurities or degradation products. nih.gov The method would then be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.net

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

While HPLC is generally preferred for a compound of this nature, Gas Chromatography (GC) could be employed for specific applications, such as the analysis of volatile impurities or starting materials used in its synthesis. Due to the relatively high molecular weight and low volatility of this compound, derivatization might be necessary to improve its thermal stability and volatility for GC analysis.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide the added advantage of structural information, which is useful for impurity identification.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information about its molecular geometry, conformation, and intermolecular interactions in the crystal lattice.

Based on the crystal structures of analogous compounds such as 1-Benzenesulfonyl-4-benzhydryl-piperazine and 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, it is expected that the piperazine ring in this compound adopts a chair conformation. conicet.gov.ar The geometry around the sulfur atom would be tetrahedral. The analysis would also reveal key bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's solid-state conformation.

The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. Understanding these interactions is important for comprehending the physical properties of the solid material, such as its melting point and solubility.

Table 4: Expected Crystallographic Parameters for this compound based on Analogous Structures

Parameter Expected Value/System
Crystal System Monoclinic
Space Group P2₁/c
Piperazine Conformation Chair
Geometry around Sulfur Tetrahedral

Note: These are predictions based on the crystal structures of similar compounds and would need to be confirmed by an actual X-ray diffraction experiment.

Future Research Directions and Potential Applications in Drug Discovery

Exploration of Novel Biological Targets and Therapeutic Areas

The biological targets of 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine have not been explicitly defined in the available literature. However, the chemical structure provides clues for potential therapeutic applications and targets to investigate.

Antimicrobial and Antiparasitic Activity: Sulfonamide-containing compounds are known for their antimicrobial properties. Furthermore, sulfonylpiperazine derivatives have been investigated as potential agents against Plasmodium falciparum, the parasite responsible for malaria, by interfering with actin-profilin dynamics. nih.govunimelb.edu.auplos.org Therefore, screening this compound and its analogs against a panel of bacterial and parasitic pathogens could be a fruitful area of research. A study on benzhydrylpiperazine-coupled nitrobenzenesulfonamides has shown activity against Mycobacterium tuberculosis, suggesting another potential therapeutic avenue. nih.gov

Enzyme Inhibition: Arylsulfonamides are a classic class of enzyme inhibitors, with carbonic anhydrases being a prominent target. jddtonline.info Some lasamide-containing sulfonylpiperazines have demonstrated potent inhibition of human carbonic anhydrase II, suggesting potential applications in conditions like glaucoma. researchgate.net A broad enzymatic screening of this compound could uncover novel inhibitory activities.

Neurological and Psychiatric Disorders: The piperazine (B1678402) scaffold is a key component of many centrally acting drugs. Depending on the specific substitutions, piperazine derivatives can interact with a variety of receptors in the central nervous system, including serotonin (B10506) and dopamine (B1211576) receptors. While some benzylpiperazine derivatives have been explored for their psychoactive properties, a systematic evaluation of this compound for its potential to modulate CNS targets could reveal applications in neurological or psychiatric disorders.

Oncology: The piperazine moiety is present in several anticancer agents. The potential for derivatives of this scaffold to induce apoptosis in cancer cells has been noted. frontiersin.org Investigating the cytotoxic effects of this compound against a panel of cancer cell lines could be a valuable first step in exploring its potential as an anticancer agent.

Combination Therapies with Existing Agents (Preclinical Rationale)

Once a primary biological activity and therapeutic area for this compound are identified, a logical next step is to explore its potential in combination with existing therapeutic agents. The rationale for such studies is to achieve synergistic effects, overcome drug resistance, or reduce the required dosage of one or both agents, thereby minimizing side effects. nih.gov

For example, if the compound is found to have anticancer properties, a preclinical rationale could be developed to combine it with standard-of-care chemotherapeutics. The hypothesis would be that this compound might inhibit a pathway that cancer cells use to evade the effects of the conventional drug. Preclinical studies in cancer cell lines and animal models would be necessary to evaluate for synergistic interactions, which can be quantified using methods like the Chou-Talalay method to determine a combination index.

Similarly, if the compound shows antimicrobial activity, it could be tested in combination with existing antibiotics to see if it can overcome known resistance mechanisms or broaden the spectrum of activity.

Development of Targeted Delivery Strategies (Conceptual)

The development of targeted delivery systems aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. For a novel compound like this compound, several conceptual targeted delivery strategies could be envisioned, depending on its intended therapeutic application.

Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. mdpi.com For instance, piperazine-functionalized mesoporous silica (B1680970) has been explored as a nanocarrier for the anticancer drug gemcitabine. nih.gov Piperazine-derived lipid nanoparticles have also been shown to deliver mRNA to immune cells. doaj.org

Conjugation to Targeting Ligands: If a specific cell surface receptor is identified as being overexpressed in the target disease state (e.g., a receptor on cancer cells), the compound could be conjugated to a ligand that binds to that receptor. This would facilitate the targeted delivery of the drug to the desired cells. Human ferritin has been investigated as a nanocarrier for piperazine-based compounds to target the transferrin receptor, which is often overexpressed in cancer cells. nih.gov

Prodrug Approach: The chemical structure could be modified to create a prodrug that is inactive until it reaches the target tissue, where it is converted to the active form by specific enzymes that are enriched in that tissue.

These strategies remain conceptual until the physicochemical properties and biological targets of this compound are better understood.

Advanced Preclinical Proof-of-Concept Studies in Complex Disease Models

Following initial in vitro characterization and potential optimization, it would be crucial to evaluate the efficacy of promising analogs in more complex and physiologically relevant preclinical disease models. The choice of model would be dictated by the identified therapeutic area.

For Oncology: If the compound shows anticancer potential, studies in patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, would provide a more accurate prediction of clinical efficacy than traditional cell line-derived xenografts.

For Infectious Diseases: In the case of antimicrobial or antiparasitic activity, relevant in vivo infection models in animals would be necessary to demonstrate that the compound can clear the pathogen at a non-toxic dose. For instance, a murine model of malaria could be used to evaluate sulfonylpiperazine analogs. nih.gov

For Neurological Disorders: If a CNS effect is identified, transgenic animal models that recapitulate aspects of human neurological diseases (e.g., Alzheimer's or Parkinson's disease) would be essential for demonstrating in vivo efficacy.

For Inflammatory Diseases: For potential anti-inflammatory agents, models of chronic inflammation, such as collagen-induced arthritis in rodents, would be appropriate to assess therapeutic potential.

These advanced preclinical studies are critical for establishing a robust proof-of-concept before any consideration of clinical development.

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine, and how can reaction yields be optimized?

  • Category: Synthesis & Experimental Design
  • Answer: The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves:
  • Step 1: Reacting a piperazine precursor (e.g., 1-benzylpiperazine) with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent like DCM or DMF .
  • Step 2: Temperature control (0–25°C) minimizes side reactions. Catalysts like DMAP may enhance sulfonylation efficiency .
  • Yield Optimization: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >80% purity. Yields improve with stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) and inert atmosphere .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Category: Analytical Validation
  • Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 3.5–4.0 ppm; sulfonyl group absence of protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 402.1 for C₁₇H₁₇N₃O₄S) .
  • X-ray Crystallography: Resolves 3D conformation, highlighting steric effects of the benzyl and nitro groups .

Q. What are the solubility properties of this compound, and how do they affect experimental workflows?

  • Category: Physicochemical Profiling
  • Answer:
  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, or dichloromethane. Use DMSO for in vitro assays (≤10% v/v to avoid cytotoxicity) .
  • Handling: Store desiccated at –20°C to prevent hydrolysis of the sulfonamide group. Avoid prolonged light exposure due to nitro group photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Category: Medicinal Chemistry Optimization
  • Answer:
  • Core Modifications: Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess electronic effects on target binding .
  • Sulfonamide Variations: Test analogs with methylsulfonyl or trifluoromethanesulfonyl groups to evaluate steric vs. electronic contributions .
  • Assay Design: Use enzyme inhibition assays (e.g., tyrosine kinase or protease targets) with IC₅₀ determination. Cross-validate with SPR for binding kinetics .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

  • Category: Molecular Modeling
  • Answer:
  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine D3 or kinase domains). Focus on sulfonamide H-bonding and nitro group π-π stacking .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Category: Data Analysis & Validation
  • Answer:
  • Source Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀). Normalize data to positive controls (e.g., staurosporine for kinases) .
  • Orthogonal Assays: Validate hits using SPR for binding affinity and cellular assays (e.g., apoptosis via flow cytometry) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent replicates to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.